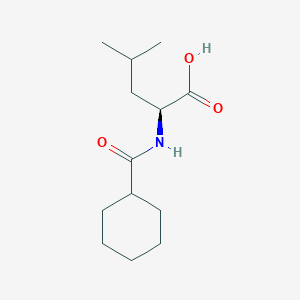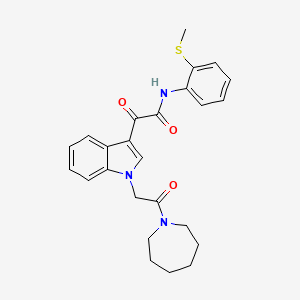
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropylamino group attached to a pyrimidinyl ring, which is further connected to a piperidine ring with a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to start with a suitable pyrimidine derivative, which undergoes a series of reactions including cyclopropylamino group introduction and subsequent functionalization to introduce the piperidine and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry or batch processing.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: Reduction reactions may be employed to modify functional groups on the pyrimidinyl ring.
Substitution: Substitution reactions are used to introduce the cyclopropylamino group and other substituents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could use cyclopropylamine and various coupling reagents.
Major Products Formed: The major products formed from these reactions include intermediates and by-products that are further purified to obtain the desired compound.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mecanismo De Acción
The mechanism by which 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol
Uniqueness: 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid is unique due to its specific structural features, which may confer distinct biological or chemical properties compared to similar compounds. Its carboxylic acid group at the 2-position may influence its reactivity and interactions differently than other analogs.
This comprehensive overview provides a detailed insight into the compound, its preparation, reactions, applications, mechanism, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(19)10-3-1-2-6-17(10)12-7-11(14-8-15-12)16-9-4-5-9/h7-10H,1-6H2,(H,18,19)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNHZXDFUUIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC=NC(=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2872863.png)


![N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide](/img/structure/B2872868.png)
![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)
![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)


![3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide](/img/structure/B2872882.png)

